molecular formula C6H7IO2 B6222091 5-(iodomethyl)-3-methylideneoxolan-2-one CAS No. 78804-75-8

5-(iodomethyl)-3-methylideneoxolan-2-one

Cat. No.: B6222091
CAS No.: 78804-75-8
M. Wt: 238
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Description

5-(iodomethyl)-3-methylideneoxolan-2-one is a chemical compound that belongs to the class of cyclic carbonates It is characterized by the presence of an iodomethyl group and a methylidene group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(iodomethyl)-3-methylideneoxolan-2-one typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of n-butyllithium (n-BuLi) as a strong base in a tetrahydrofuran (THF) solution saturated with carbon dioxide (CO₂). The reaction proceeds with high regioselectivity and stereoselectivity, leading to the formation of the desired cyclic carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing CO₂ as a reagent, can make the production process more environmentally friendly .

Mechanism of Action

The mechanism of action of 5-(iodomethyl)-3-methylideneoxolan-2-one involves its ability to undergo various chemical reactions, such as oxidation and substitution, which allow it to interact with different molecular targets. The iodomethyl group can be selectively modified, enabling the compound to participate in diverse chemical pathways and exert its effects through the formation of specific products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(iodomethyl)-3-methylideneoxolan-2-one is unique due to its cyclic carbonate structure and the presence of both iodomethyl and methylidene groups. This combination of functional groups provides the compound with distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry .

Properties

CAS No.

78804-75-8

Molecular Formula

C6H7IO2

Molecular Weight

238

Purity

95

Origin of Product

United States

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